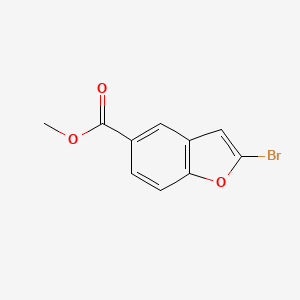

Methyl 2-bromobenzofuran-5-carboxylate

Description

Properties

IUPAC Name |

methyl 2-bromo-1-benzofuran-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO3/c1-13-10(12)6-2-3-8-7(4-6)5-9(11)14-8/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMWVCPABIYERHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)OC(=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Cyclization of 5-Bromo Salicylaldehyde and Diethyl Malonate

One of the classical and widely used synthetic routes to this compound involves the condensation and cyclization of 5-bromo salicylaldehyde with diethyl malonate under basic conditions, followed by esterification to the methyl ester.

- Procedure Summary :

- 5-Bromo salicylaldehyde (0.01 mol) is reacted with diethyl malonate (0.013 mol) in the presence of anhydrous potassium carbonate (10 g) in ethyl methyl ketone (40 mL).

- The mixture is refluxed on a steam bath for about 10 hours to promote cyclization forming ethyl 5-bromobenzofuran-2-carboxylate.

- After reaction completion, the mixture is worked up by dissolving salts in water, acidifying with dilute hydrochloric acid, and extracting the product with ether.

- The ether extract is washed with saturated sodium bicarbonate solution and dried over anhydrous calcium chloride.

- The ethyl ester can be converted to the methyl ester by transesterification if required.

This method is robust and yields the benzofuran ring system with bromine substitution at the 5-position and a carboxylate ester at the 2-position.

Microwave-Assisted Perkin Rearrangement from 3-Bromocoumarins

An innovative method involves the rearrangement of 3-bromocoumarins to benzofuran-2-carboxylic acids, which can be subsequently esterified to methyl esters.

- Key Reaction :

- 3-Bromocoumarins undergo a base-catalyzed Perkin rearrangement involving ring contraction to form benzofuran-2-carboxylic acids.

- The reaction is expedited using microwave irradiation, reducing reaction times from hours to minutes (typically 5 minutes at 79 °C, 300 W).

- Sodium hydroxide in ethanol serves as the base and solvent system.

- After rearrangement, acidification with hydrochloric acid precipitates the benzofuran carboxylic acid.

- Subsequent esterification (e.g., with methanol under acidic conditions) yields this compound.

This microwave-assisted method offers high yields (95-99%) and significant time savings compared to traditional methods.

Halogenation and Esterification Strategies

Selective bromination at the 2-position of benzofuran derivatives can be achieved using electrophilic brominating agents on appropriately substituted benzofuran precursors. Following halogenation, esterification of the carboxylic acid group is performed.

- Typical Conditions :

- Bromination reagents such as N-bromosuccinimide (NBS) or bromine in solvents like dichloromethane or acetic acid.

- Esterification via Fischer esterification using methanol and acid catalysts (e.g., sulfuric acid) or via methylation using diazomethane.

However, this approach is less commonly reported specifically for this compound due to regioselectivity challenges and is more often used for functionalizing preformed benzofuran cores.

Comparative Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclization of 5-bromo salicylaldehyde with diethyl malonate | 5-Bromo salicylaldehyde, diethyl malonate, K2CO3 | Reflux in ethyl methyl ketone, 10 h | 10 h | Moderate to high (70-85%) | Classical, scalable method |

| Microwave-assisted Perkin rearrangement | 3-Bromocoumarin | NaOH in ethanol, microwave 5 min at 79 °C | 5 min | Very high (95-99%) | Rapid, high yield, efficient |

| Electrophilic bromination of benzofuran derivatives | Benzofuran esters | NBS or Br2, acidic or neutral solvents | Variable | Variable | Regioselectivity challenges |

| Conversion via carbohydrazide intermediates | Ethyl 5-bromobenzofuran-2-carboxylate | Hydrazine hydrate, reflux | Several hours | Moderate | For derivative synthesis |

Research Findings and Notes

The microwave-assisted Perkin rearrangement represents a significant advancement in the synthesis of benzofuran-2-carboxylic acids, enabling rapid and high-yielding production of halogenated benzofurans, which can be esterified to methyl esters.

The classical condensation and cyclization method remains a reliable approach, especially for larger scale synthesis, though it requires longer reaction times and careful work-up.

Solvent choice is critical; polar aprotic solvents and alcohols are commonly used for cyclization and esterification steps. Methanol is preferred for esterification to obtain the methyl ester.

Bromination steps must be carefully controlled to avoid polybromination or substitution at undesired positions.

The preparation methods are adaptable for further functionalization, enabling the synthesis of diverse benzofuran derivatives for pharmaceutical applications.

Scientific Research Applications

Methyl 2-bromobenzofuran-5-carboxylate is a chemical compound with applications in scientific research, particularly in the synthesis of other molecules and in biological studies. Benzofuran compounds, including this compound derivatives, have strong biological activities, such as antitumor, antibacterial, anti-oxidative, and antiviral properties .

Scientific Research Applications

- Synthesis of New Derivatives Ethyl 5-bromobenzofuran-2-carboxylate can be used in the synthesis of new benzofuran-2-carboxylate derivatives. It can also be used in the synthesis of new benzofuran-2-carboxylic acid derivatives.

- Metalation of Furans and Benzofurans This compound could potentially be used in the metalation of furans and benzofurans.

- Production of Various Products Ethyl 5-bromobenzofuran-2-carboxylate could potentially be used in the production of food, drugs, pesticides, or biocidal products.

- Cytochrome P450 Inhibition Research indicates that Ethyl 5-bromobenzofuran-2-carboxylate exhibits significant biological activity and has been identified as an inhibitor of several cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19, which are crucial for drug metabolism. This inhibition suggests potential applications in pharmacology, especially in drug development and toxicity studies.

- Drug Metabolism and Pharmacokinetics Its role as a cytochrome P450 inhibitor suggests that it could affect drug metabolism and pharmacokinetics when co-administered with other pharmaceuticals. Further research is needed to elucidate its full interaction profile and potential implications for drug-drug interactions.

- Anti-cancer research Benzofuran-based carboxylic acid derivative 9e displayed the best antiproliferative action toward MDA-MB-231 cancer cells (IC 50 = 2.52 ± 0.39 μM) that is comparable to Doxorubicin .

Case Studies and Research Findings

-

Antiproliferative Action Against Breast Cancer Cells Benzofuran-containing carboxylic acid derivatives 9b, 9e, and 9f were examined for their antiproliferative action against human breast cancer (MCF-7 and MDA-MB-231) cell lines . In particular, 9e displayed promising antiproliferative (IC 50 = 2.52 ± 0.39 μM), cell cycle disturbance, and pro-apoptotic actions in MDA-MB-231 cells .

Table 3. Anti-proliferative Activities of Benzofuran-Based Carboxylic Acids 9b, 9e, and 9f against Two Breast Cancer Cell Lines: MCF-7 and MDA-MB-231

a IC 50 values are the mean ± SD of three separate experiments. b NA: Derivatives possessing IC 50 value >100 μM.

IC 50 (μM) a Cmp MCF-7 MDA-MB-231 9b NA b 37.60 ± 1.86 9e 14.91 ± 1.04 2.52 ± 0.39 9f 19.70 ± 2.06 11.50 ± 1.05 Dox 1.43 ± 0.12 2.36 ± 0.18 -

Apoptosis Induction in Breast Cancer Cells Incubation of MDA-MB-231 cells with acid derivative 9e provoked apoptosis in such cells, evidenced by the significant increase in the percentages of apoptotic MDA-MB-231 cells for both the early apoptosis phase (from 0.47%, for the control, to 8.11%) and the late apoptosis phase (from 0.31%, for the control, to 23.77%) .

Table 4. Distribution of Apoptotic MDA-MB-231 Cells after Incubation with Benzofuran Derivative 9e in the AV-FITC/PI Staining Assay

Total % Early Apoptosis Late Apoptosis % Necrosis 9e 34.29 8.11 23.77 2.41 Ctrl 1.46 0.47 0.31 0.68

Mechanism of Action

The mechanism of action of Methyl 2-bromobenzofuran-5-carboxylate largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The bromine atom and carboxylate group play crucial roles in binding to molecular targets, influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs: Ethyl 5-bromo-1-benzofuran-2-carboxylate (), Methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate (), and Methyl 5-amino-1-benzothiophene-2-carboxylate (). Key differences in structure, properties, and applications are highlighted.

Structural and Molecular Comparisons

Table 1: Structural and Molecular Properties

| Compound Name | CAS Number | Molecular Formula | Substituents (Position) | Key Structural Features |

|---|---|---|---|---|

| Methyl 2-bromobenzofuran-5-carboxylate | Not reported | C₁₀H₇BrO₃ | Br (2), COOCH₃ (5) | Aromatic benzofuran, planar geometry |

| Ethyl 5-bromo-1-benzofuran-2-carboxylate | Not provided | C₁₁H₉BrO₃ | Br (5), COOCH₂CH₃ (2) | Aromatic benzofuran, ethyl ester |

| Methyl 5-bromo-2,3-dihydrobenzofuran-2-carboxylate | 1187828-95-0 | C₁₀H₉BrO₃ | Br (5), COOCH₃ (2) | Partially saturated (dihydro) benzofuran |

| Methyl 5-amino-1-benzothiophene-2-carboxylate | 20532-28-9 | C₁₀H₉NO₂S | NH₂ (5), COOCH₃ (2) | Benzothiophene core, amino substitution |

Key Observations :

- Positional Isomerism : The bromine and ester group positions vary significantly. This compound has bromine on the furan ring (position 2), whereas Ethyl 5-bromo-1-benzofuran-2-carboxylate places bromine on the benzene ring (position 5) .

- Saturation Effects : The dihydro analog (C₁₀H₉BrO₃) in lacks full aromaticity due to a saturated 2,3-bond, reducing conjugation and altering reactivity .

- Heterocycle Substitution: Methyl 5-amino-1-benzothiophene-2-carboxylate replaces the furan oxygen with sulfur and introduces an amino group, drastically changing electronic properties .

Physical and Chemical Properties

Table 2: Comparative Properties

| Property | This compound | Ethyl 5-bromo-1-benzofuran-2-carboxylate | Methyl 5-bromo-dihydrobenzofuran-2-carboxylate |

|---|---|---|---|

| Molecular Weight | 279.07 g/mol | 293.10 g/mol | 281.08 g/mol |

| Melting Point | Likely higher (methyl ester) | Lower (ethyl ester) | Moderate (reduced crystallinity) |

| Solubility | Polar aprotic solvents | Enhanced lipophilicity (ethyl chain) | Higher in non-polar solvents (saturation) |

| Reactivity | Bromine at electron-rich furan position | Bromine on benzene ring | Saturated ring favors addition reactions |

Key Insights :

- Ester Group Influence: Methyl esters (e.g., this compound) typically exhibit higher melting points and lower solubility in non-polar solvents compared to ethyl esters .

- Bromine Position : Bromine on the furan ring (position 2) increases electrophilic substitution reactivity at adjacent positions, whereas bromine on the benzene ring (position 5) directs reactions to para/meta sites .

- Saturation Effects: The dihydro analog’s non-aromatic ring reduces resonance stabilization, making it more reactive in hydrogenation or oxidation reactions .

Biological Activity

Methyl 2-bromobenzofuran-5-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibitory properties.

Chemical Structure and Properties

This compound is characterized by a benzofuran core structure with a bromine substituent and a carboxylate ester functional group. This structural configuration is key to its biological activity, influencing interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound.

- In Vitro Studies : A study demonstrated that benzofuran-based carboxylic acids exhibit significant antiproliferative effects against human breast cancer cell lines (MCF-7 and MDA-MB-231). Specifically, a related compound, 5-bromobenzofuran derivative (9e), showed an IC50 value of 2.52 μM against MDA-MB-231 cells, comparable to Doxorubicin, a standard chemotherapy drug .

- Mechanism of Action : The mechanism involves cell cycle arrest and induction of apoptosis. Flow cytometry analysis revealed that treatment with these compounds led to an increase in cells arrested at the G2/M phase and a significant rise in sub-G1 phase cells, indicating apoptosis .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 9e | MDA-MB-231 | 2.52 | Apoptosis induction |

| Doxorubicin | MDA-MB-231 | 2.36 | Apoptosis induction |

Antimicrobial Activity

Benzofuran derivatives have also been explored for their antimicrobial properties.

- Antitubercular Activity : Research indicates that certain benzofuran compounds inhibit Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB), an enzyme critical for mycobacterial survival within host cells. One derivative exhibited an IC50 of 38 nM against mPTPB, showing promise as a therapeutic agent against tuberculosis .

- General Antimicrobial Effects : Various studies have reported that benzofuran derivatives possess broad-spectrum antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 0.78 to 3.12 μg/mL against different bacterial strains .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been a focal point in research.

- Carbonic Anhydrase Inhibition : Some benzofuran derivatives have been identified as effective inhibitors of carbonic anhydrases (CAs), enzymes involved in regulating pH and bicarbonate levels in biological systems. The inhibitory constants (KIs) for certain derivatives ranged from submicromolar to micromolar levels, indicating potent activity .

Case Studies

- Breast Cancer Cell Study : A detailed examination of the effects of this compound on MDA-MB-231 cells revealed significant changes in cell cycle distribution and apoptosis rates, supporting its potential as an anticancer agent.

- Antimycobacterial Activity : The synthesis and testing of various benzofuran derivatives against Mycobacterium tuberculosis provided insights into structure-activity relationships that could guide future drug development efforts targeting tuberculosis .

Q & A

Q. What are the optimized synthetic routes for Methyl 2-bromobenzofuran-5-carboxylate, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves bromination and esterification steps. For example, bromination of the benzofuran precursor followed by esterification with methanol under acidic conditions. Reaction parameters like temperature (e.g., 0–5°C for bromination), solvent polarity (e.g., dichloromethane vs. THF), and catalyst choice (e.g., H₂SO₄ for esterification) significantly impact yield and purity. Evidence from analogous compounds (e.g., Methyl 5-bromo-2,3-dihydrobenzofuran-2-carboxylate) shows that optimizing stoichiometry of brominating agents (e.g., NBS or Br₂) and controlling moisture improves reproducibility .

Q. How is this compound characterized using spectroscopic techniques?

Methodological Answer: A combination of FTIR, NMR, and mass spectrometry is essential. FTIR identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C-Br at ~550 cm⁻¹). ¹H NMR resolves aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ 3.8–4.0 ppm), while ¹³C NMR confirms carbonyl (δ ~165 ppm) and quaternary carbons. High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]+ for C₁₀H₈BrO₃). For structural validation, single-crystal X-ray diffraction (as seen in ethyl 5-bromobenzofuran-2-carboxylate studies) provides bond-length data and planar alignment .

Advanced Research Questions

Q. What strategies resolve contradictions between spectroscopic data and computational predictions for this compound?

Methodological Answer: Discrepancies in vibrational frequencies (FTIR/Raman) vs. DFT calculations often arise from solvent effects or anharmonicity. To address this, use polarizable continuum models (PCM) in computational studies to simulate solvent interactions. For example, in methyl 7-methoxybenzofuran-2-carboxylate, adjusting dihedral angles in Gaussian software improved alignment with experimental FTIR data . Cross-validate using multiple computational methods (e.g., MP2 vs. B3LYP) and benchmark against crystallographic data .

Q. How does the bromine substituent affect the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer: The bromine at C2 acts as a leaving group, enabling palladium-catalyzed coupling. However, steric hindrance from the adjacent carboxylate group may reduce reactivity. Use bulky ligands (e.g., SPhos) to enhance catalytic efficiency. In spirobenzofuran analogs, coupling with arylboronic acids at 80–100°C in toluene/water mixtures achieved >70% yields. Monitor regioselectivity via LC-MS and compare with computational docking studies .

Q. What are the challenges in interpreting NMR spectra due to diastereotopic protons in dihydrobenzofuran derivatives?

Methodological Answer: In dihydrobenzofuran systems (e.g., 2,3-dihydro variants), non-equivalent protons on C2 and C3 exhibit complex splitting patterns. Use 2D NMR (COSY, NOESY) to resolve coupling. For example, in Methyl 5-bromo-2,3-dihydrobenzofuran-2-carboxylate, NOESY correlations between H2 and H3 confirmed spatial proximity, while DFT-optimized structures aided peak assignments .

Q. How is this compound utilized in synthesizing bioactive molecules or drug candidates?

Methodological Answer: It serves as a precursor for spirocyclic and fused-ring systems. For instance, reacting it with thiophene derivatives under basic conditions yields spiro[benzo[b]thiophene-benzofuran] structures, which are evaluated for antitumor activity. Optimize reaction conditions (e.g., K₂CO₃ in DMF at 120°C) to control stereochemistry. LC-MS and in vitro assays (e.g., cytotoxicity testing) validate bioactivity .

Safety and Methodological Considerations

Q. What safety protocols are recommended for handling this compound?

Methodological Answer: Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritancy. Avoid exposure to moisture to prevent hydrolysis. Waste containing brominated intermediates must be segregated and treated via halogen-specific scrubbing (e.g., sodium thiosulfate neutralization) before disposal. Refer to SDS guidelines for brominated aromatics, emphasizing R36/37/38 risk codes .

Q. How can researchers analyze reaction mechanisms using kinetic and computational methods?

Methodological Answer: Perform kinetic studies (e.g., variable-time NMR) to determine rate constants for bromination or esterification. Pair with DFT calculations (e.g., Gibbs free energy profiles in Gaussian) to identify transition states. For example, in benzofuran bromination, the activation energy for Br₂ addition to the furan ring was calculated to be ~25 kcal/mol, consistent with experimental Arrhenius plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.